molecular formula C10H24O2Si B11897261 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol

2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol

Cat. No.: B11897261
M. Wt: 204.38 g/mol
InChI Key: YLIFPAIIVODJKD-UHFFFAOYSA-N
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Description

2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is an organosilicon compound widely used in organic synthesis. It is known for its role as a protecting group for alcohols, which helps in preventing unwanted reactions during complex synthetic procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol typically involves the reaction of 2,3-dimethylbutan-2-ol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorodimethylsilane. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding silanols.

    Reduction: It can be reduced to form silanes.

    Substitution: It can undergo nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.

Major Products

    Oxidation: Silanols.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is extensively used in scientific research, particularly in:

    Chemistry: As a protecting group for alcohols in organic synthesis.

    Biology: In the synthesis of biologically active molecules.

    Medicine: In the development of pharmaceuticals where protection of hydroxyl groups is necessary.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The primary mechanism by which 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol exerts its effects is through the formation of a stable silyl ether bond with alcohols. This bond is resistant to many reagents, thereby protecting the alcohol group during subsequent synthetic steps. The silyl group can be removed under acidic or basic conditions, regenerating the free alcohol.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butyldimethylsilyl)oxy)ethanol
  • 2-((Trimethylsilyl)oxy)ethanol
  • 2-((Triisopropylsilyl)oxy)ethanol

Uniqueness

2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is unique due to its bulky silyl group, which provides enhanced steric protection compared to smaller silyl groups. This makes it particularly useful in complex synthetic procedures where selective protection is crucial.

Properties

Molecular Formula

C10H24O2Si

Molecular Weight

204.38 g/mol

IUPAC Name

2-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxyethanol

InChI

InChI=1S/C10H24O2Si/c1-9(2)10(3,4)13(5,6)12-8-7-11/h9,11H,7-8H2,1-6H3

InChI Key

YLIFPAIIVODJKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)[Si](C)(C)OCCO

Origin of Product

United States

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